2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide is a compound that features a furan ring and a pyrazole ring, both of which are significant in organic chemistry due to their unique properties and reactivity The furan ring is a five-membered aromatic ring with one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan and pyrazole rings. The coupling of these rings can be achieved through various methods, including the use of coupling reagents such as EDCI or DCC in the presence of a base. Industrial production methods may involve the optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently .
Chemical Reactions Analysis
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, while nucleophilic substitution can occur on the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. .
Scientific Research Applications
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for binding to molecular targets. The exact pathways involved would depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide include other furan and pyrazole derivatives. For example:
Furan-2-carboxylic acid: A simple furan derivative used in various chemical syntheses.
3,5-Dimethylpyrazole: A pyrazole derivative with applications in coordination chemistry and as a ligand. The uniqueness of this compound lies in its combined furan and pyrazole structure, which imparts distinct chemical and biological properties compared to simpler furan or pyrazole derivatives
Properties
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-9(11)5-13-4-8(3-12-13)7-1-2-14-6-7/h1-4,6H,5H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUXNMULXIOHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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